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NICKELCONTAININGSTEELS - 12681-83-3

NICKELCONTAININGSTEELS

Catalog Number: EVT-1515431
CAS Number: 12681-83-3
Molecular Formula: C18H18N2.2Br
Molecular Weight: 0
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Product Introduction

Source and Classification

Nickel is primarily used in the production of stainless steels and other alloy steels. According to the Nickel Institute, approximately 60% of nickel consumption is for stainless steel, with about 10% utilized in other alloy steels . The classification of nickel-containing steels can be based on their composition and properties:

  • Stainless Steels: Typically contain at least 10.5% chromium and varying amounts of nickel.
  • Alloy Steels: Include various elements such as chromium, molybdenum, and manganese alongside nickel to enhance mechanical properties.
  • Tool Steels: High-performance steels used in cutting and shaping tools, often containing significant amounts of nickel for improved toughness and wear resistance .
Synthesis Analysis

Methods

Nickel-containing steels can be synthesized through several methods, including:

  • Melting and Casting: Traditional methods where raw materials are melted together in a furnace and cast into desired shapes.
  • Powder Metallurgy: Involves mixing metal powders (including nickel) and compacting them under high pressure before sintering at elevated temperatures to achieve desired properties .

Technical Details

The synthesis process can significantly affect the microstructure and mechanical properties of the resulting steel. For instance, the addition of nickel during powder metallurgy can lead to the formation of austenitic phases, enhancing ductility and toughness. The microstructure can be analyzed using techniques such as scanning electron microscopy and X-ray diffraction to assess phase distribution and grain size .

Molecular Structure Analysis

Structure

Nickel has a face-centered cubic (FCC) lattice structure with a lattice parameter of approximately 352.4 pm . This structure allows for significant solubility with iron, which is critical for the formation of various steel grades.

Data

The presence of nickel influences the phase stability in steel. For example, increasing nickel content can stabilize austenite at lower temperatures, which is beneficial for certain applications requiring high toughness .

Chemical Reactions Analysis

Reactions

In nickel-containing steels, several chemical reactions occur during processing:

  • Phase Transformation: Nickel alters the phase transformation temperatures in steel. For instance, it lowers the pearlite formation temperature by approximately 15 K per 1% nickel added .
  • Solid Solution Strengthening: Nickel enhances the strength of steel through solid solution strengthening mechanisms by disrupting dislocation motion within the iron matrix .

Technical Details

Mechanism of Action

Process

Nickel improves steel's performance through several mechanisms:

  • Solute Drag Effect: Nickel atoms hinder dislocation movement during deformation processes, enhancing strength.
  • Grain Boundary Stabilization: The presence of nickel can improve grain boundary cohesion, contributing to higher toughness at elevated temperatures.

Data

Research indicates that each additional percentage of nickel can yield approximately 20 MPa increase in yield strength due to solid solution strengthening effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Pure nickel has a density of 8.91 g/cm³.
  • Thermal Conductivity: Approximately 82.9 W/m·K.
  • Curie Temperature: Around 358°C (676°F), indicating its magnetic properties .

Chemical Properties

Nickel enhances corrosion resistance in steel by forming stable oxide layers that protect against environmental degradation. It also improves oxidation resistance at high temperatures, making it suitable for applications in harsh environments .

Applications

Nickel-containing steels are widely used across various industries due to their enhanced properties:

  • Aerospace Components: Used in structural components that require high strength-to-weight ratios.
  • Chemical Processing Equipment: Ideal for environments exposed to corrosive substances due to their superior corrosion resistance.
  • Automotive Industry: Employed in engine components where durability and performance are critical.
  • Tool Manufacturing: Utilized in high-performance cutting tools that require excellent wear resistance .
Introduction to Nickel-Containing Steels

Historical Development and Industrial Significance

The metallurgical integration of nickel into iron-based systems predates the formal identification of nickel as an element. Archaeologists have discovered knives crafted from iron-nickel meteoritic alloys in ancient Egyptian tombs, including that of Tutankhamun, while historical records indicate that Chinese civilizations as early as 235 BC minted "white copper" (baitong) coins from copper-nickel alloys [4] [10]. These early applications exploited the natural occurrence of nickel in meteorites, but deliberate alloying required advancements in metallurgical science.

The modern era of nickel-steel development commenced in 1751 with Baron Axel Fredrik Cronstedt's isolation of pure nickel, though industrial-scale adoption accelerated during the Industrial Revolution. A pivotal moment occurred in 1889 when James Riley presented research to the Iron and Steel Institute of Great Britain demonstrating nickel's potent strengthening effects in traditional steels. This presentation coincided with discoveries of major nickel deposits in New Caledonia (1865) and Canada's Sudbury Basin (1883), enabling broader commercial utilization [7] [10]. By the early 20th century, Russia and South Africa emerged as significant nickel producers, supporting military demand during both World Wars for armor plates and high-strength components where nickel provided essential toughness and ballistic resistance [7] [10].

The mid-20th century witnessed focused innovation in cryogenic nickel steels. In 1942, the International Nickel Company (USA) developed 9% nickel steel, which demonstrated exceptional fracture toughness at cryogenic temperatures. By 1952, this alloy was successfully deployed in liquid oxygen containment vessels, establishing a new material paradigm for cryogenic applications [2] [9]. Concurrently, research into metastable phases revealed that nickel promoted the formation of "reversed austenite" during tempering—a thermally stable phase that imbued 9% Ni steels with unparalleled ductility at temperatures as low as -196°C. This microstructure absorbs carbon during heat treatment, preventing embrittling cementite precipitation at grain boundaries [1] [9].

Table 1: Evolution of Nickel-Containing Steels

Time PeriodDevelopment MilestoneIndustrial Impact
Pre-1751Use of meteoritic iron-nickel alloys (China, Egypt)Crafting of corrosion-resistant artifacts and coins
1751Isolation of elemental nickel (Cronstedt)Scientific basis for alloy development
1889Riley's demonstration of nickel strengtheningEnabled high-strength structural steels
1942Development of 9% Ni cryogenic steelRevolutionized LNG tank construction
2010sIndustrial production of 20,000+ ton batchesEnabled mega-scale LNG infrastructure

Industrial manufacturing of nickel steels achieved remarkable scale in the 21st century. By 2014, Chinese producers like NISCO utilized 3500mm Steckel mills to manufacture over 20,000 tons of 5Ni and 9Ni steel plates for liquefied natural gas (LNG) carriers and storage tanks. These materials delivered exceptional cryogenic toughness: 9Ni steel exhibited an average impact energy of 198J at -196°C, while 5Ni steel reached 285J at -135°C [1]. The energy sector's shift toward liquefied gases (LPG, LEG, LNG) cemented nickel steels' industrial significance, as their combination of strength and ductility at cryogenic temperatures remains unmatched by cheaper alternatives [1] [2].

Table 2: Performance of Industrial Nickel Steels at Cryogenic Temperatures

Alloy TypeTest Temperature (°C)Average Impact Energy (J)Primary Applications
9% Ni steel-196198LNG inner containment tanks
5% Ni steel-135285LEG carriers, intermediate cryogenic services

Classification and Key Terminology

Nickel-containing steels are systematically classified using compositional and application-based frameworks, with global standards ensuring material consistency. The most prevalent system, established by the American Iron and Steel Institute (AISI) and Society of Automotive Engineers (SAE), employs a four-digit code where the first digit designates the primary alloy class. Within this system, nickel steels belong to the 2xxx series, with the second digit indicating the approximate nickel percentage and the final two digits specifying carbon content in hundredths of a percent [5] [8]. For example:

  • SAE 2330: Nickel steel containing ≈3% Ni and 0.30% C
  • SAE 3135: Nickel-chromium steel with ≈1% Ni, 1% Cr, and 0.35% C

Prefix letters further denote steelmaking processes: 'B' indicates acid Bessemer carbon steel, 'C' signifies basic open hearth carbon steel, and 'E' designates electric furnace alloy steel (e.g., AISI E4340) [5] [8]. Beyond composition, nickel steels are categorized by application demands:

  • Cryogenic Steels: Contain 5-9% Ni for liquefied gas containment. 9% Ni steels (ASTM A353/A553) undergo quenching and tempering (QT) or double normalizing and tempering (NNT) to achieve microstructures with 5-10% reversed austenite—a nickel-stabilized face-centered cubic phase enhancing low-temperature ductility [1] [9].
  • Stainless Steels: Austenitic grades (300 series) incorporate 8-12% Ni to retain FCC structure. For instance, Type 304 contains 8-10.5% Ni, enabling corrosion resistance and formability. Duplex stainless steels blend austenite/ferrite with 4-7% Ni [2] [7].
  • Tool Steels: Designated by letter-number codes (e.g., L6). The 'L' classification denotes low-alloy tool steels with ≈1.5% Ni, enhancing hardenability and toughness in cutting implements [5].
  • Maraging Steels: Ultra-high-strength alloys (18-20% Ni) with secondary elements like cobalt and molybdenum. These utilize age hardening of low-carbon martensite, achieving tensile strengths exceeding 2000 MPa [9].

Table 3: AISI-SAE Classification System for Nickel-Containing Alloy Steels

AISI-SAE CodeAlloy ClassRepresentative CompositionKey Properties
23xxNickel steels3.5% Ni, 0.25% CEnhanced hardenability, moderate toughness
25xxNickel steels5.0% Ni, 0.25% CIntermediate cryogenic service
31xxNickel-chromium1.25% Ni, 0.65% Cr, 0.20% CWear resistance, moderate corrosion resistance
32xxNickel-chromium1.80% Ni, 1.00% Cr, 0.25% CHigh core strength in carburized parts

Critical terminology elucidates nickel steel metallurgy:

  • Reversed Austenite: Austenite formed during tempering between 500-600°C in 5-9% Ni steels. This phase absorbs carbon, suppressing brittle cementite precipitation. At 9% Ni, it reaches ≈5% volume fraction, dramatically improving cryogenic toughness [1] [9].
  • Ductile-Brittle Transition Temperature (DBTT): The temperature below which steel transitions from ductile to brittle fracture. Nickel reduces DBTT by ≈20°C per 1% Ni addition through grain refinement and microstructural control [1] [9].
  • Microalloyed Nickel Steels: Contain ≤0.20% Nb, V, or Ti combined with 0.5-3% Ni. Produced via powder metallurgy (PM), these yield strengths peak at ≈13% Ni due to optimized precipitation strengthening before austenite stabilization diminishes strength [6].
  • Cryogenic Toughness: Measured via Charpy V-notch impact testing at service temperatures (e.g., -196°C). Nickel steels exhibit superior energy absorption due to microstructural features like refined prior austenite grain size (reduced from 19.8µm at 5% Ni to 18.2µm at 9% Ni) [1].
  • Thermal Processing Routes: Critical for achieving service-performance metrics:
  • Quenching and Tempering (QT): Provides martensitic structures with optimal reversed austenite distribution [1].
  • Normalizing and Tempering (NT/NNT): Used for thicker sections to ensure uniform properties [9].

Properties

CAS Number

12681-83-3

Product Name

NICKELCONTAININGSTEELS

Molecular Formula

C18H18N2.2Br

Synonyms

NICKELCONTAININGSTEELS

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